Anagrelide-13C3 -

Anagrelide-13C3

Catalog Number: EVT-1439952
CAS Number:
Molecular Formula: C10H7Cl2N3O
Molecular Weight: 259.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Hydroxyurea

  • Relevance: Hydroxyurea is often used as a first-line treatment for essential thrombocythemia (ET) and is frequently compared to anagrelide-13C3 in terms of efficacy and safety. [, , , , , , , , , , , , , , , ]

Ropeginterferon Alfa-2b

  • Relevance: Similar to hydroxyurea, ropeginterferon alfa-2b is investigated as an alternative treatment for ET patients who are intolerant or resistant to hydroxyurea and anagrelide-13C3. [, , ]

Imatinib

  • Relevance: Research has explored anagrelide-13C3 as a potential therapeutic option for GIST, comparing its effectiveness to imatinib, especially in cases with resistance or specific mutations. [, ]

Interferon Alpha (IFN-α), Interferon Gamma (IFN-γ), Tumor Necrosis Factor Alpha (TNF-α), TNF-Related Apoptosis-Inducing Ligand (TRAIL)

  • Relevance: Studies have shown that anagrelide-13C3 can synergize with these cytokines to enhance cancer cell death, suggesting potential combination therapies. []
Overview

Anagrelide-13C3 is a carbon-13 labeled derivative of anagrelide, a potent type III phosphodiesterase inhibitor. This compound is primarily utilized in scientific research to investigate the pharmacokinetics and pharmacodynamics of anagrelide. The incorporation of carbon-13 isotopes enhances its utility in mass spectrometry and other analytical techniques, making it a valuable tool for studying its effects on megakaryocyte maturation and platelet aggregation. Anagrelide itself is clinically significant for its ability to reduce platelet counts in conditions such as essential thrombocythemia, where patients have an excess of platelets in their blood.

Source and Classification

Anagrelide-13C3 is classified under heterocyclic compounds due to its imidazoquinazoline core structure. It is synthesized from starting materials like 2,3-dichlorobenzyl alcohol through various chemical reactions including nitration and cyclization. The compound's synthesis not only focuses on achieving high yields but also emphasizes minimizing toxic by-products .

Synthesis Analysis

Methods and Technical Details

The synthesis of Anagrelide-13C3 involves several key steps:

  1. Preparation of Starting Material: The process begins with the preparation of 2,3-dichlorobenzyl alcohol.
  2. Nitration Reaction: This step introduces nitro groups into the aromatic ring.
  3. Reduction: Following nitration, reduction reactions convert nitro groups to amino groups.
  4. Cyclization: The core imidazoquinazoline structure is formed through cyclization reactions.
  5. Carbon-13 Labeling: Carbon-13 isotopes are incorporated during the synthesis of the starting materials to produce the final compound .

The optimization of these methods focuses on enhancing yield and purity while reducing environmental impact from hazardous reagents.

Molecular Structure Analysis

Structure and Data

Anagrelide-13C3 has the molecular formula C713C3H7Cl2N3OC_7^{13}C_3H_7Cl_2N_3O with a molecular weight of 259.07 g/mol. The compound features a unique imidazoquinazoline core, which is crucial for its biological activity. The presence of carbon-13 isotopes allows for precise tracking during analytical studies, particularly in mass spectrometry applications .

Chemical Reactions Analysis

Reactions and Technical Details

Anagrelide-13C3 can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized to yield corresponding quinazoline derivatives.
  • Reduction: Reduction processes can convert nitro groups into amino groups.
  • Substitution Reactions: Halogen atoms within the compound can be substituted with other functional groups under suitable conditions.

Common reagents used in these reactions include hydrogen gas for reduction and nitric acid for nitration. The specific reaction conditions dictate the major products formed, typically resulting in various derivatives of the imidazoquinazoline structure .

Mechanism of Action

Process and Data

Anagrelide-13C3 functions primarily as a phosphodiesterase inhibitor, leading to decreased platelet aggregation and megakaryocyte maturation. By inhibiting phosphodiesterase activity, it elevates cyclic adenosine monophosphate levels within cells, which subsequently reduces platelet production from megakaryocytes in the bone marrow. This mechanism is vital for managing conditions characterized by elevated platelet counts, such as essential thrombocythemia .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anagrelide-13C3 exhibits specific physical properties that are essential for its application in research:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.

The chemical properties include reactivity with various functional groups, allowing it to participate in diverse chemical reactions relevant for synthetic chemistry .

Applications

Scientific Uses

Anagrelide-13C3 finds extensive applications in various fields:

  • Mass Spectrometry: Serves as an internal standard for quantifying anagrelide levels in biological samples.
  • Pharmacological Research: Used to study the effects of anagrelide on platelet function and megakaryocyte biology.
  • Clinical Research: Assists in exploring new therapeutic strategies targeting platelet aggregation disorders.

Additionally, it plays a role in drug development efforts aimed at creating new pharmaceuticals that modulate platelet functions .

Introduction to Anagrelide-13C3

Anagrelide-13C3 represents a strategically labeled isotopologue of the antiplatelet pharmaceutical agent anagrelide, incorporating three carbon-13 (¹³C) atoms at specific molecular positions. This stable isotope-labeled compound serves as an indispensable tool in advanced pharmacological research, enabling precise tracking of drug disposition and metabolism without altering the parent molecule's biochemical behavior. Its development aligns with evolving regulatory expectations for comprehensive drug characterization and reflects sophisticated applications of isotopic technology in modern drug development pipelines [2] [10].

Chemical and Isotopic Characterization of Anagrelide-13C3

Anagrelide-13C3 (CAS 1219531-58-4) possesses the molecular formula C₇¹³C₃H₇Cl₂N₃O, with a molecular weight of 259.06 g/mol, reflecting a 3 Da increase compared to the unlabeled compound (CAS 68475-42-3). The isotopic labeling occurs at the quinazolinone ring positions, specifically denoted as 6,7-dichloro-3,5-dihydro-1H-(2,4,5-¹³C₃)imidazolo[2,1-b]quinazolin-2-one in IUPAC nomenclature. This strategic placement ensures metabolic stability of the label during biological studies [1] [3].

The compound presents as an off-white to pale yellow solid with a melting point exceeding 300°C (with decomposition). It demonstrates slight solubility in trifluoroacetic acid (TFA) and requires storage at -20°C for long-term stability. Commercial preparations specify high isotopic enrichment (≥99% atom ¹³C) and chemical purity (≥98%), critical parameters for reliable tracer studies. The isotopic integrity is verifiable through its characteristic mass spectral signature, where the molecular ion cluster shows a predictable shift compared to the unlabeled analogue [1] [3] [6].

Table 1: Physicochemical Properties of Anagrelide-13C3

PropertySpecification
CAS Number1219531-58-4
Unlabeled CAS68475-42-3
Molecular FormulaC₇¹³C₃H₇Cl₂N₃O
Molecular Weight259.06 g/mol
Isotopic Enrichment≥99% atom ¹³C
Chemical Purity≥98%
AppearanceOff-white to pale yellow solid
Melting Point>300°C (dec.)
Storage Conditions-20°C
SMILES NotationClC1=C(Cl)C=CC2=C1CN(¹³C([H])¹³C=O)[¹³C]3=N2

Historical Development and Regulatory Significance of Stable Isotope-Labeled Pharmaceuticals

The emergence of stable isotope-labeled pharmaceuticals traces back to pioneering work in the 1970s, with Knapp et al.'s 1972 investigation of nortriptyline metabolism representing the inaugural application in pharmacokinetic research [2]. This established a paradigm for employing non-radioactive tracers in drug disposition studies. Stable isotopes (²H, ¹³C, ¹⁵N, ¹⁸O) provide distinct analytical advantages without radiation hazards, enabling safe human studies including those in vulnerable populations—an imperative advancement over radiolabeled compounds which carry significant regulatory and safety constraints [5] [10].

Regulatory frameworks increasingly recognize stable isotope methodologies as essential for comprehensive drug characterization. The FDA and EMA acknowledge their critical role in Absorption, Distribution, Metabolism, and Excretion (ADME) studies, particularly through microdosing approaches that minimize patient risk. Anagrelide-13C3 exemplifies this evolution, serving as an internal standard in mass spectrometry and enabling absolute quantification of the parent drug and metabolites in biological matrices—a requirement for robust bioanalytical method validation under Good Laboratory Practice (GLP) regulations [2] [8] [10].

The synthesis of such labeled compounds prioritizes late-stage isotope incorporation to minimize costs and synthetic complexity. For Anagrelide-13C3, this typically involves using ¹³C-enriched precursors (e.g., potassium cyanide-¹³C or methanol-¹³C) in ring-forming reactions, ensuring isotopic stability during metabolic processes. This synthetic strategy addresses key challenges in isotopic chemistry: avoiding isotope dilution effects and maintaining metabolic relevance while achieving sufficient mass difference for analytical discrimination (typically ≥3 Da) [10].

Role of Isotopic Labeling in Pharmacological and Analytical Research

Stable isotope labeling fundamentally transforms pharmacological research by enabling:

  • High-Resolution Pharmacokinetic Studies: Anagrelide-13C3 permits simultaneous administration with unlabeled drug in "stable isotope co-administration" studies. This allows researchers to differentiate between administered drug and endogenous compounds, precisely quantifying absorption kinetics, bioavailability, and enterohepatic recirculation without sequential dosing artifacts. The compound's 3 Da mass shift enables unambiguous detection via liquid chromatography-tandem mass spectrometry (LC-MS/MS), even in complex biological matrices [2] [8].

  • Metabolic Pathway Elucidation: When combined with high-resolution mass spectrometry, Anagrelide-13C3 facilitates comprehensive metabolite profiling. Its isotopic signature produces characteristic doublet peaks in mass spectra (separated by 3 m/z units), allowing immediate discrimination of drug-derived metabolites from endogenous compounds. This proved crucial in identifying anagrelide's major active metabolite (3-hydroxyanagrelide) and the inactive metabolite RL603 (2-amino-5,6-dichloro-3,4-dihydroquinazoline), clarifying the drug's complex metabolic fate [4] [8].

  • Advanced Analytical Applications:

  • Internal Standardization: Anagrelide-13C3 serves as the ideal internal standard for quantitative LC-MS/MS bioanalysis of unlabeled anagrelide, compensating for matrix effects and instrument variability.
  • Enzyme Phenotyping: Through cytochrome P450 inhibition studies with specific isoform inhibitors combined with isotopic tracing, researchers have delineated the relative contributions of CYP1A2 and CYP2C9 to anagrelide metabolism.
  • Protein Binding Studies: Equilibrium dialysis combined with isotopic detection enables precise quantification of free versus plasma protein-bound drug fractions [2] [8] [10].

Table 2: Mass Spectrometry Applications for Anagrelide-13C3

ApplicationAnalytical TechniqueKey Advantage
Pharmacokinetic ProfilingLC-MS/MS (MRM)Enables simultaneous quantification of labeled and unlabeled drug with zero cross-talk
Metabolite IdentificationHigh-Resolution LC-MS (Orbitrap/Q-TOF)Characteristic 3 m/z mass doublet identifies drug-derived metabolites
Absolute QuantificationIsotope Dilution Mass SpectrometryEliminates matrix effects through co-elution of analyte and isotopic internal standard
Metabolic Flux StudiesIsotope Ratio Mass Spectrometry (IRMS)Detects extremely low enrichment levels (0.001%) in metabolic products

The evolution of detection technologies—particularly the coupling of isotope ratio mass spectrometry (IRMS) with chromatography—has dramatically enhanced detection sensitivity to 0.001% isotope enrichment. This allows researchers to extend observation windows and detect previously obscure metabolites. Furthermore, biocatalytic methods now complement traditional synthesis for complex isotope incorporation, expanding access to labeled drug standards like Anagrelide-13C3 that meet Good Manufacturing Practice (GMP) standards for clinical research applications [5] [10].

Properties

Product Name

Anagrelide-13C3

IUPAC Name

6,7-dichloro-3,5-dihydro-1H-(2,4,5-13C3)imidazolo[2,1-b]quinazolin-2-one

Molecular Formula

C10H7Cl2N3O

Molecular Weight

259.06 g/mol

InChI

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)/i4+1,8+1,10+1

InChI Key

OTBXOEAOVRKTNQ-PTCNTQLJSA-N

SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3

Synonyms

6,7-Dichloro-1,5-dihydroimidazo[2,1-b]quinazolin-2(3H)-one-13C3; BL-4162A-13C3; BMY-26538-01-13C3; Agrylin-13C3; Tromboreductin-13C3; Xagrid-13C3;

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3

Isomeric SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=[13C]3N1[13CH2][13C](=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.